molecular formula C14H14F3NO3S B6663405 3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid

3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663405
M. Wt: 333.33 g/mol
InChI Key: IAZPFCSKOVTRJU-UHFFFAOYSA-N
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Description

3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, an acetyl group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethyl phenyl acetyl precursor. This precursor is then reacted with thiolane-3-carboxylic acid under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents, acetylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiolane ring may facilitate its penetration into cells. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]pyrrolidine-3-carboxylic acid
  • 3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]piperidine-3-carboxylic acid

Uniqueness

3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties compared to similar compounds with pyrrolidine or piperidine rings

Properties

IUPAC Name

3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c15-14(16,17)10-3-1-2-9(6-10)7-11(19)18-13(12(20)21)4-5-22-8-13/h1-3,6H,4-5,7-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZPFCSKOVTRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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